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An In-depth Technical Guide to 3-(4-Chlorobenzenesulfonyl)butyric acid (CAS 175205-43-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Chlorobenzenesulfonyl)butyric acid is a specialized organic compound primarily utilized
in research and development settings.[1][2] Its structure, which combines a chiral butyric acid
moiety with an aromatic sulfone, suggests its potential as a versatile building block in medicinal
chemistry and organic synthesis. This guide provides a comprehensive overview of its known
properties, a scientifically-grounded proposed synthesis pathway, predicted analytical
characterization data, and a discussion of its potential applications based on structure-activity
relationships. While detailed experimental data in the public domain is limited, this document
consolidates available information and expert analysis to serve as a valuable resource for
professionals engaging with this molecule.

Molecular Identity and Physicochemical Properties

3-(4-Chlorobenzenesulfonyl)butyric acid is identified by the CAS Number 175205-43-3.[3]
The molecule features a stereocenter at the third carbon of the butyric acid chain, indicating
that it can exist as (R)- and (S)-enantiomers or as a racemic mixture. Its core structure consists
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of a butyric acid backbone where the C3 position is bonded to the sulfur atom of a 4-
chlorophenyl sulfone group.

ble 1: Chemical Identif | :

Property Value Reference(s)
CAS Number 175205-43-3 [1112113]
Molecular Formula C10H11ClO4S
Molecular Weight 262.71 g/mol [2]
Physical Form Solid
Predicted Boiling Point 474.1£45.0 °C [4]
Predicted Density 1.399 + 0.06 g/cm?3 [4]
CC(CC(0)=0)S(=0
SMILES (CC(0)=0)S(=0)
(=0)clccc(Cl)ccl
1S/C10H11ClO4S/c1-7(6-
10(12)13)16(14,15)9-4-2-
InChl [3]
8(11)3-5-9/h2-5,7H,6H2,1H3,
(H,12,13)

Note: Boiling point and density are predicted values as experimental data is not widely
available.

Proposed Synthesis and Process Logic

While specific, peer-reviewed synthesis procedures for 3-(4-Chlorobenzenesulfonyl)butyric
acid are not readily found in the literature, a logical and robust synthetic route can be proposed
based on established chemical principles. The most plausible approach involves the
nucleophilic substitution reaction between 4-chlorobenzenesulfinate and a suitable 3-
substituted butyric acid derivative.

The causality for this choice rests on the reliability of S-alkylation of sulfinate salts. Sodium 4-
chlorobenzenesulfinate is a stable and commercially available nucleophile. The choice of ethyl
3-bromobutyrate as the electrophile provides a good leaving group (bromide) at the target
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position. The subsequent hydrolysis of the ethyl ester under basic conditions is a standard and
high-yielding deprotection step to furnish the final carboxylic acid.

Proposed Synthetic Workflow

Step 1: S-Alkylation

(Sodium 4-ch|orobenzenesulfinat¢9 (Ethyl 3-bromobutyrate)

DMF, 80°C

Step 2: Ester Hydrolysis

Y Y

[Ethyl 3-(4-chIorobenzenesuIfonyl)butyrata NaOH (aq) / THF

1) Stir 4t RT
2) Acidic Workup (HCI)
A4 \

(3-(4-ChlorobenzenesuIfonyl)butyric ac@

Click to download full resolution via product page

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 3-(4-chlorobenzenesulfonyl)butyrate

e To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium
4-chlorobenzenesulfinate (1.0 eq) and dimethylformamide (DMF, approx. 5 mL per mmol of
sulfinate).

 Stir the suspension at room temperature. Add ethyl 3-bromobutyrate (1.1 eq) dropwise to the
mixture.
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» Heat the reaction mixture to 80°C and maintain for 12-16 hours. The progress of the reaction
should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS).

o After completion, cool the reaction mixture to room temperature and pour it into ice-water.
o Extract the aqueous mixture with ethyl acetate (3x volumes).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to yield the crude ethyl ester.

» Purify the crude product via column chromatography on silica gel.
Step 2: Hydrolysis to 3-(4-Chlorobenzenesulfonyl)butyric acid

o Dissolve the purified ethyl ester (1.0 eq) from Step 1 in a mixture of tetrahydrofuran (THF)
and water (e.g., 3:1 v/v).

e Add sodium hydroxide (2.0-3.0 eq) and stir the mixture vigorously at room temperature until
the reaction is complete (as monitored by TLC).

e Remove the THF under reduced pressure.

o Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 using concentrated
hydrochloric acid.

» The product will likely precipitate as a white solid. If it remains an oil, extract with ethyl
acetate.

e Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield
the final product.

Analytical Characterization (Predicted)

For a research chemical, unambiguous structural confirmation is paramount. Standard
analytical techniques include NMR spectroscopy and mass spectrometry. While experimental
spectra are not publicly available, the following data are predicted based on the compound's
structure.
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. 1 1 13 H
Assignment 1H NMR (Predicted) 13C NMR (Predicted)
Butyric Acid -CHs Doublet, ~1.4 ppm ~15 ppm

) ) Multiplet (diastereotopic), ~2.8-

Butyric Acid -CHa- ~35 ppm
3.0 ppm

Butyric Acid -CH- Multiplet, ~3.6-3.8 ppm ~58 ppm

Butyric Acid -COOH Broad singlet, >10 ppm ~175 ppm

) Doublet, ~7.9 ppm (AA'BB'

Aromatic C-H (ortho to SO2) ~129 ppm

system)

Doublet, ~7.6 ppm (AA'BB'

Aromatic C-H (meta to SO2) ~130 ppm
system)

Aromatic C-SOz2 - ~138 ppm

Aromatic C-ClI - ~141 ppm

Mass Spectrometry Fragmentation Logic

In an Electron lonization (El) mass spectrum, the molecular ion peak [M]* should be
observable at m/z 262, with a characteristic M+2 peak at m/z 264 of approximately one-third
the intensity, which is indicative of the single chlorine atom.

Key Predicted Fragmentation Pathways:
o Loss of the carboxyl group: [M - COOH]* at m/z 217.

» MclLafferty rearrangement: A characteristic fragmentation for carboxylic acids, potentially
leading to a prominent peak.

» Cleavage of the C-S bond: This could lead to fragments corresponding to the [CaH7O2]* ion
(m/z 87) and the [CeéH4CISO2]* ion (m/z 175).

o Fragmentation of the aromatic ring: Loss of SOz could occur from the chlorobenzenesulfonyl
fragment.
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Potential Applications in Research and Drug
Development

The utility of 3-(4-Chlorobenzenesulfonyl)butyric acid in a research and development
context stems from the combination of its functional groups. While no specific biological activity
has been reported for this compound itself, its structure is analogous to moieties found in
various biologically active molecules.

» Scaffold for Medicinal Chemistry: The arylsulfonyl group is a common feature in many
pharmaceuticals. It can act as a hydrogen bond acceptor and its non-planar geometry can
provide advantageous scaffolding properties. The butyric acid portion offers a handle for
further chemical modification, such as amide coupling, to explore structure-activity
relationships in drug discovery programs.

o Potential as a Butyric Acid Prodrug Analogue: Butyric acid is a short-chain fatty acid with
known anti-cancer and anti-inflammatory properties, but its clinical use is hampered by a
short half-life.[5][6] This has led to the development of various prodrugs.[6] While 3-(4-
Chlorobenzenesulfonyl)butyric acid is not a simple prodrug that would readily release
butyric acid, its structural relationship could inspire the design of novel compounds for similar
therapeutic targets, where the arylsulfonyl moiety modifies the pharmacokinetic and
pharmacodynamic properties.

 Intermediate for Complex Synthesis: The compound serves as a chiral or racemic building
block. The carboxylic acid can be reduced or converted to other functional groups, while the
sulfone is generally stable, making it a reliable linker or structural element in the synthesis of
more complex target molecules.

Safety and Handling

As a laboratory chemical, 3-(4-Chlorobenzenesulfonyl)butyric acid must be handled with
appropriate precautions. The available safety data sheets (SDS) indicate several hazards.[1]

Table 3: GHS Hazard Information
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Hazard Code Description Reference
H302 Harmful if swallowed [1]
H315 Causes skin irritation [1]
Causes serious eye damage /
H318 / H319 L [1]
irritation
H335 May cause respiratory irritation  [1]

Handling Recommendations:
e Use only in a well-ventilated area or a chemical fume hood.[1]

o Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves,
safety goggles, and a lab coat.

» Avoid breathing dust, fumes, or vapors.
e Wash hands thoroughly after handling.[1]
o Store in a tightly closed container in a dry, cool place.

e Incompatible with strong oxidizing agents.

Conclusion

3-(4-Chlorobenzenesulfonyl)butyric acid, CAS 175205-43-3, represents a chemical tool with
unrealized potential. While it is currently supplied for research purposes with limited publicly
available data, its molecular architecture provides clear avenues for its application in synthetic
and medicinal chemistry. This guide has provided a framework for understanding this
compound, from its fundamental properties and a plausible synthesis to its predicted analytical
signature and potential roles in drug discovery. As research progresses, the utility of this and
related compounds as scaffolds and building blocks will likely lead to their incorporation into
novel and complex molecular designs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

sds.fluorochem.co.uk [sds.fluorochem.co.uk]
scbt.com [scbt.com]
3-(4-CHLOROBENZENESULFONYL)BUTYRIC ACID | VSNCHEM [vsnchem.com]

1.
2.
3.
o 4. 3-(4-FFTEMEE) T ’2 | 175205-43-3 [m.chemicalbook.com]
5.
6.

researchgate.net [researchgate.net]
taylorandfrancis.com [taylorandfrancis.com]

» To cite this document: BenchChem. [3-(4-Chlorobenzenesulfonyl)butyric acid CAS 175205-
43-3 properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b031834#3-4-chlorobenzenesulfonyl-butyric-acid-cas-
175205-43-3-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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